N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine

medicinal chemistry ligand efficiency fragment-based drug design

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a heterocyclic small molecule (C₁₁H₁₁N₇O, molecular weight 257.25 g·mol⁻¹) built on a 1,2,4‑oxadiazole core that is connected through a methylene spacer to a pyrimidin‑2‑amine moiety and substituted at the 3‑position with a 1‑methyl‑1H‑pyrazol‑4‑yl group. The compound is assigned PubChem CID 122245538 and ChEMBL ID CHEMBL4921285, and it is listed in several commercial research‑chemical catalogues as a building block intended for early‑stage drug discovery.

Molecular Formula C11H11N7O
Molecular Weight 257.257
CAS No. 2034337-80-7
Cat. No. B2392529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine
CAS2034337-80-7
Molecular FormulaC11H11N7O
Molecular Weight257.257
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=CC=N3
InChIInChI=1S/C11H11N7O/c1-18-7-8(5-15-18)10-16-9(19-17-10)6-14-11-12-3-2-4-13-11/h2-5,7H,6H2,1H3,(H,12,13,14)
InChIKeyOHEJVGXYOSBUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine (CAS 2034337‑80‑7): Physicochemical Baseline for Kinase‑Oriented Heterocyclic Procurement


N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine is a heterocyclic small molecule (C₁₁H₁₁N₇O, molecular weight 257.25 g·mol⁻¹) built on a 1,2,4‑oxadiazole core that is connected through a methylene spacer to a pyrimidin‑2‑amine moiety and substituted at the 3‑position with a 1‑methyl‑1H‑pyrazol‑4‑yl group [1]. The compound is assigned PubChem CID 122245538 and ChEMBL ID CHEMBL4921285, and it is listed in several commercial research‑chemical catalogues as a building block intended for early‑stage drug discovery [1]. Its computed physicochemical descriptors—XLogP3‑AA = 0.2, one hydrogen‑bond donor, seven hydrogen‑bond acceptors, and four rotatable bonds—place it within the property space typically sought for orally bioavailable kinase inhibitors [1].

Fragment library space Low molecular weight and hydrophilic profile match rule-of-three guidelines
Kinase hinge-binding motif Single hydrogen-bond donor retains conserved hinge interaction capacity
Lead-like property balance Controlled lipophilicity and moderate rotatable bonds support early optimization

Why Close Analogs of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine Cannot Be Interchanged Without Quantifiable Property Shifts


The 1,2,4‑oxadiazole‑pyrimidine scaffold family harbors numerous analogs that differ in linker topology (methylene bridge vs. direct C–C bond), halogen substitution on the pyrimidine ring (none, Cl, Br), and regioisomeric arrangement of the pyrazole moiety. Even a single‑atom change produces measurable shifts in molecular weight, lipophilicity (XLogP3), hydrogen‑bonding capacity, and rotatable bond count [1]. Because these calculated properties correlate with membrane permeability, aqueous solubility, and target‑complementarity, generic substitution without confirming the exact substitution pattern risks uncontrolled changes in the property profile that are critical for assay reproducibility or fragment‑elaboration strategies [1].

Halogen substitution shifts lipophilicity and mass
Bromo or chloro analogs increase XLogP3 and molecular weight, potentially altering solubility and ligand efficiency (class-level inference).
Amide linker adds a hydrogen-bond donor
Analogs with an amide instead of methylene contain two HBDs, increasing the desolvation penalty and possibly reducing permeability (class-level inference).
Direct C–C connection loses conformational flexibility
Rigid directly linked scaffolds lack the additional rotatable bond that may be needed for induced-fit binding in flexible kinase pockets.

Quantifiable Physicochemical Differentiation of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine vs. Structurally Closest Analogs


Molecular Weight Reduction vs. 5‑Bromo Analog Lowers Ligand‑Efficiency Burden

Replacing the pyrimidine 5‑position hydrogen with bromine (CAS 2034537‑16‑9) increases the molecular weight by approximately 78.9 Da, moving the compound from 257.25 g·mol⁻¹ to ~336.15 g·mol⁻¹ [1]. For a given binding affinity, this ~31 % mass increase directly penalizes ligand‑efficiency indices (LE = 1.4·pIC₅₀ / heavy‑atom count) and may reduce the probability of achieving oral bioavailability under Lipinski’s Rule of Five [1].

Molecular Weight
Class-level inference
257.25 g·mol⁻¹
−78.9 g·mol⁻¹ vs 5‑bromo analog (~336.15 g·mol⁻¹)
Lower mass may support fragment-library fit and leave room for subsequent optimization.
Computed from standard atomic masses (PubChem).
medicinal chemistry ligand efficiency fragment-based drug design

Controlled Lipophilicity (XLogP3 0.2) Contrasts with the Lipophilic Shift Caused by Halogen Substitution

PubChem reports an XLogP3‑AA value of 0.2 for the target compound [1]. In contrast, adding a bromine or chlorine atom at the pyrimidine 5‑position is estimated to raise the XLogP3 by 0.8–1.2 log units (to ~1.0–1.4), based on the well‑characterised Hansch π‑value for aromatic halogen substitution [2]. A logP shift of this magnitude can reduce aqueous solubility by roughly 2‑ to 5‑fold and increase non‑specific protein binding.

Lipophilicity (XLogP3)
Class-level inference
Target XLogP3: 0.2
Comparators (Cl/Br): ~1.0–1.4; Δ ≈ −0.8 to −1.2
Lower lipophilicity may enhance aqueous solubility and reduce promiscuous binding in screening contexts.
Based on Hansch π‑values; XLogP3‑AA algorithm.
ADME lipophilicity solubility

Single Hydrogen‑Bond Donor Minimises Desolvation Penalty Relative to Amide‑Linked Analogs

The compound possesses one hydrogen‑bond donor (the secondary amine NH) [1]. By comparison, analogs that incorporate an amide linker in place of the methylene bridge contain two H‑bond donors, which approximately doubles the desolvation energy required for passive membrane crossing (estimated 2–4 kcal·mol⁻¹ per additional donor) [2]. The single‑donor profile of the target compound retains the capacity for a key hinge‑binding interaction while reducing the polarity‑related permeability barrier.

H‑Bond Donors
Class-level inference
1 HBD (target)
Amide‑linked analogs: 2 HBD; estimated desolvation cost reduction ≈ 2–4 kcal·mol⁻¹
Single donor may support conserved hinge binding while maintaining better permeability profile.
Desolvation estimates from Veber et al. J. Med. Chem. 2002.
hydrogen bonding molecular recognition permeability

Methylene‑Bridge Topology Provides Conformational Flexibility Not Available in Direct C–C Linked Scaffolds

The oxadiazole‑pyrimidine linkage in the target compound is through a methylene (–CH₂–) spacer, contributing one additional rotatable bond (total = 4) compared with analogs in which the two heterocycles are connected directly (total = 3) [1]. This extra degree of freedom allows the pyrimidin‑2‑amine to sample a wider angular distribution relative to the oxadiazole plane, potentially accommodating binding‑pocket shapes that are inaccessible to more rigid, directly linked scaffolds [1].

Conformational Flexibility
Supporting evidence
4 rotatable bonds
+1 vs direct C–C linked analog (3 bonds), enabled by methylene spacer
Extra flexibility may allow induced‑fit geometry for targets with flexible glycine‑rich loops.
Rotatable bond count from PubChem; scaffold topology from patent SAR series.
conformational analysis scaffold hopping kinase linker

Research Application Scenarios Where the Physicochemical Profile of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-2-amine Provides a Quantitative Advantage


Fragment‑Based and Lead‑Generation Library Design

With a molecular weight of 257 Da and XLogP3 of 0.2, this compound meets the ‘rule‑of‑three’ criteria commonly applied to fragment libraries. Procurement for a fragment screen is justified over the heavier 5‑bromo or 5‑chloro analogs because the lower mass and controlled lipophilicity maximise ligand‑efficiency and leave ample room for subsequent synthetic elaboration without breaching lead‑like property thresholds [1].

Kinase Selectivity Profiling Where Halogen‑Free Scaffolds Are Preferred

The absence of a halogen atom on the pyrimidine ring eliminates a potential site for CYP450‑mediated oxidative metabolism and removes the lipophilic bias that halogenated analogs introduce into kinase‑panel selectivity screens. Researchers running broad‑panel kinase profiling (e.g., DiscoveRx KINOMEscan or Eurofins KinaseProfiler) can use this compound as a ‘clean’ hinge‑binding probe to deconvolute the contribution of the halogen to target engagement [1].

Structure‑Activity Relationship Expansion from MALT1 or CKI/IRAK1 Patent Series

Several patent families (e.g., WO2018165385A1, US 11,925,641) describe pyrimidine‑containing MALT1 and CKI/IRAK1 inhibitors. This compound’s unique combination of a 1,2,4‑oxadiazole, methylene linker, and 1‑methylpyrazole can serve as a structurally distinct starting point for SAR exploration, allowing medicinal chemistry teams to probe unexplored vectors around the oxadiazole‑pyrimidine connectivity [1].

Application
Selection Property
Validation Focus
Fragment-based and lead-generation library design
Rule-of-three compliance (low MW, low logP)
Ligand efficiency and synthetic elaboration space
Kinase selectivity profiling (halogen-free scaffold)
Absence of halogen substitution on pyrimidine
CYP-mediated metabolism and lipophilic bias avoidance
SAR expansion from MALT1 or CKI/IRAK1 series
Methylene-linked oxadiazole-pyrimidine scaffold
Scaffold‑hopping and unexplored vector exploration
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